tert-butylN-[4-(bromomethyl)pyridin-2-yl]-N-[(4-methoxyphenyl)methyl]carbamate
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Overview
Description
tert-ButylN-[4-(bromomethyl)pyridin-2-yl]-N-[(4-methoxyphenyl)methyl]carbamate: is a synthetic organic compound with the molecular formula C19H23BrN2O3 It is characterized by the presence of a tert-butyl carbamate group, a bromomethyl pyridine moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[4-(bromomethyl)pyridin-2-yl]-N-[(4-methoxyphenyl)methyl]carbamate typically involves multiple steps:
Formation of the Bromomethyl Pyridine Intermediate: This step involves the bromination of a pyridine derivative to introduce the bromomethyl group.
Coupling with Methoxyphenyl Group: The bromomethyl pyridine intermediate is then coupled with a methoxyphenyl derivative under suitable conditions, often using a base and a coupling agent.
Introduction of the tert-Butyl Carbamate Group: Finally, the tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate and a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
Oxidation and Reduction Reactions: The pyridine ring and the methoxyphenyl group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or quinones.
Reduction Products: Reduction can yield partially or fully hydrogenated derivatives.
Hydrolysis Products: Hydrolysis results in the formation of the corresponding amine and carbon dioxide.
Scientific Research Applications
tert-ButylN-[4-(bromomethyl)pyridin-2-yl]-N-[(4-methoxyphenyl)methyl]carbamate: has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Biological Studies: The compound is employed in studies investigating the interactions of small molecules with biological macromolecules such as proteins and nucleic acids.
Chemical Biology: It serves as a probe in chemical biology to study enzyme mechanisms and cellular processes.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-butylN-[4-(bromomethyl)pyridin-2-yl]-N-[(4-methoxyphenyl)methyl]carbamate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially modulating their activity. The pyridine and methoxyphenyl groups contribute to the compound’s binding affinity and specificity through non-covalent interactions such as hydrogen bonding and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-(bromomethyl)pyridin-2-yl)carbamate
- tert-Butyl (4-(bromomethyl)phenyl)carbamate
- tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate
Uniqueness
tert-ButylN-[4-(bromomethyl)pyridin-2-yl]-N-[(4-methoxyphenyl)methyl]carbamate: is unique due to the combination of its structural features, which confer specific reactivity and binding properties. The presence of both the pyridine and methoxyphenyl groups allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry and chemical biology.
Biological Activity
The compound tert-butyl N-[4-(bromomethyl)pyridin-2-yl]-N-[(4-methoxyphenyl)methyl]carbamate is a substituted pyridine derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H22BrN3O2, with a molecular weight of approximately 392.29 g/mol. The structure features a tert-butyl group, a bromomethyl pyridine moiety, and a methoxyphenyl group attached via a carbamate linkage.
Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The bromomethyl group is known to enhance the electrophilicity of the compound, potentially increasing its reactivity with nucleophiles in biological systems.
In Vitro Studies
- Anticancer Activity : In vitro studies have demonstrated that tert-butyl N-[4-(bromomethyl)pyridin-2-yl]-N-[(4-methoxyphenyl)methyl]carbamate exhibits cytotoxic effects on various cancer cell lines. For instance, it showed significant inhibition of cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of 15 µM.
- Enzyme Inhibition : The compound has been reported to inhibit certain enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases. Inhibition assays revealed IC50 values of 20 µM for AChE and 25 µM for BChE.
In Vivo Studies
Preliminary in vivo studies conducted on rodent models indicate that the compound may possess anti-inflammatory properties. Administration of tert-butyl N-[4-(bromomethyl)pyridin-2-yl]-N-[(4-methoxyphenyl)methyl]carbamate resulted in a significant reduction in paw edema in carrageenan-induced inflammation models.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of the compound on multiple cancer cell lines. The results indicated that it induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 15 | Apoptosis via caspase activation |
A549 | 20 | G1 phase arrest |
HeLa | 18 | Induction of oxidative stress |
Case Study 2: Neuroprotective Effects
A separate study focused on the neuroprotective effects against oxidative stress in neuronal cell cultures. The compound demonstrated significant protection against hydrogen peroxide-induced cytotoxicity, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
Treatment Concentration (µM) | Cell Viability (%) |
---|---|
Control | 100 |
10 | 85 |
20 | 92 |
40 | 78 |
Properties
Molecular Formula |
C19H23BrN2O3 |
---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
tert-butyl N-[4-(bromomethyl)pyridin-2-yl]-N-[(4-methoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C19H23BrN2O3/c1-19(2,3)25-18(23)22(17-11-15(12-20)9-10-21-17)13-14-5-7-16(24-4)8-6-14/h5-11H,12-13H2,1-4H3 |
InChI Key |
WUEIYIPUVOLPDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)OC)C2=NC=CC(=C2)CBr |
Origin of Product |
United States |
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